molecular formula C5H5BrS2 B1611496 4-Bromo-2-(methylthio)thiophene CAS No. 87310-65-4

4-Bromo-2-(methylthio)thiophene

Cat. No. B1611496
CAS RN: 87310-65-4
M. Wt: 209.1 g/mol
InChI Key: RYZWFWQJUITPAQ-UHFFFAOYSA-N
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Scientific Research Applications

Photostabilization of Poly(vinyl chloride)

4-Bromo-2-(methylthio)thiophene derivatives have been synthesized and used as photostabilizers for poly(vinyl chloride) (PVC). These compounds reduced the level of photodegradation in PVC films, with some additives showing a substantial reduction in the rate of appearance of degradation products and a decrease in the quantum yield of chain scission. The stabilization may occur through direct absorption of UV radiation and energy dissipation as heat (Balakit et al., 2015).

Synthesis of Diverse Derivatives

A new approach to synthesize 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives has been established. This involves cross-coupling reactions and domino processes yielding compounds like 4-bromo-3-methylthio 2,5-diaryl furan. Such syntheses are significant in creating various organic compounds with potential applications in different fields (Yin et al., 2008).

Vibrational Spectra and DFT Simulations

This compound derivatives have been analyzed through vibrational spectra and density functional theory (DFT) simulations. Such studies are crucial for understanding the molecular structure, electronic properties, and potential applications in various fields, including material science (Balakit et al., 2017).

Copolymerization Studies

This compound has been investigated for its copolymerization behavior with common monomers like methyl methacrylate and n-butyl acrylate. Understanding its reactivity and copolymerization characteristics can lead to the development of new polymeric materials with unique properties (Trumbo, 1992).

Chalcogenophene Der

ivatives PreparationThe preparation of chalcogenophene derivatives, including 4-bromo-selenophenes and 4-methylthio-thiophenes, has been reported. These compounds were synthesized through cyclization reactions of diynols promoted by diorganyl dichalcogenides and halogen sources. This research is vital for developing new chalcogen-containing organic compounds with potential applications in material science and pharmaceuticals (Roehrs et al., 2015).

Crystal Structure Analysis

The crystal structure of compounds containing this compound has been analyzed. This research is fundamental in understanding the structural aspects of these compounds, which can influence their physical, chemical, and biological properties, and find applications in various fields, including material science and pharmaceuticals (Nagaraju et al., 2018).

Autopolymerization and Material Design

Research on the autopolymerization of bromo-alkoxythiophene derivatives and analysis of reaction products has been conducted. This study provides insights into the polymerization reaction mechanisms and guides the design of new polymer materials using thiophene derivatives (Nishimura et al., 2020).

Synthesis of Light-Emitting Polythiophene Derivatives

The synthesis of polythiophenes with terphenyl mesogenic side chains has been achieved, which are used in light-emitting applications. These compounds have shown high photoluminescence and stability, making them suitable for use in optoelectronic devices (Chen et al., 2010).

Electrochemical Synthesis and Device Application

Functionalized thiophenes, including this compound derivatives, have been synthesized electrochemically. Their application in electrochromic devices demonstrates their potential in material science, particularly in developing smart materials and coatings (Cihaner & Önal, 2007).

properties

IUPAC Name

4-bromo-2-methylsulfanylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrS2/c1-7-5-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZWFWQJUITPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437507
Record name Thiophene, 4-bromo-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87310-65-4
Record name Thiophene, 4-bromo-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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